Strychnine nitrate

Description

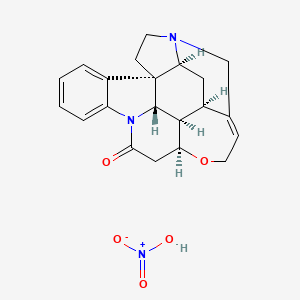

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.HNO3/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;2-1(3)4/h1-5,13,16-17,19-20H,6-11H2;(H,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVPMHGSJFFTI-ZEYGOCRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873370 | |

| Record name | Strychnine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-32-0 | |

| Record name | Strychnidin-10-one, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strychnine nitrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnidin-10-one mononitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O642E96711 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Biosynthesis of Strychnine Nitrate

Biosynthesis of Strychnine (B123637) Alkaloids

The natural production of strychnine within plants of the Strychnos genus is a testament to the elegance of enzymatic catalysis and metabolic pathways. mpg.de Like all monoterpene indole (B1671886) alkaloids, the journey begins with fundamental building blocks that undergo a series of complex transformations. mpg.denih.gov

Precursor Compounds and Enzymatic Reactions

The biosynthesis of the vast family of monoterpene indole alkaloids, including strychnine, originates from the condensation of two primary precursors: tryptamine (B22526) and secologanin (B1681713). wikipedia.orgchemistryviews.org Tryptamine is an indoleamine derived from the amino acid tryptophan. chemistryviews.org Secologanin, a terpenoid, provides the C9-C10 carbon skeleton that is not derived from tryptamine. uni-muenchen.de

The crucial first step in this pathway is a Pictet-Spengler type reaction catalyzed by the enzyme strictosidine (B192452) synthase . wikipedia.orgsmith.edu This enzyme facilitates the condensation of tryptamine and secologanin to form strictosidine , the universal precursor for virtually all monoterpene indole alkaloids. uni-muenchen.deontosight.ai The reaction proceeds with a high degree of stereoselectivity, yielding the specific diastereomer necessary for the subsequent formation of strychnine and related compounds. smith.edu

Following its formation, strictosidine undergoes deglycosylation, a reaction catalyzed by a glucosidase, which removes the glucose moiety to yield a reactive aglycone. nih.gov This sets the stage for the subsequent intricate rearrangements that define the Strychnos alkaloid framework.

Intermediate Metabolites and Pathway Elucidation

From strictosidine, the pathway proceeds through a series of key intermediate metabolites. One of the central intermediates is geissoschizine . mpg.denih.gov The formation of geissoschizine from the strictosidine aglycone is a critical branching point in indole alkaloid biosynthesis. nih.gov While the early steps leading to geissoschizine are conserved in many plant species, the subsequent transformations are unique to the Strychnos genus. mpg.de

The pathway from geissoschizine to strychnine was a long-standing puzzle. Recent research has identified a cascade of reactions that lead to another crucial intermediate, the Wieland-Gumlich aldehyde . mpg.dewikipedia.org This aldehyde, first synthesized from strychnine degradation products in 1932, is a pivotal precursor in the final stages of biosynthesis. wikipedia.orgwikipedia.org The conversion of geissoschizine involves an oxidative rearrangement of the indole ring. bio-conferences.org

Another key intermediate identified in this pathway is prestrychnine . mpg.dewikipedia.org Isotopic labeling studies had previously suggested the existence of an intermediate that could be converted to strychnine, and recent work has confirmed prestrychnine's role as the direct precursor to strychnine. mpg.de The elucidation of this pathway involved comparing the genetic makeup of strychnine-producing Strychnos nux-vomica with related species that produce different alkaloids, a process that helped identify the specific enzymes involved in each step. mpg.de

Spontaneous Conversion Steps in Biosynthesis

Interestingly, not every step in the biosynthesis of strychnine requires enzymatic intervention. The final conversion of prestrychnine to strychnine appears to occur spontaneously under acidic conditions within the plant. acs.org Researchers discovered this when a sample of prestrychnine left on a lab bench at room temperature began to convert to strychnine over time, suggesting that an enzyme might not be necessary for this final ring-closure. acs.org This facile addition of the amine to the carboxylic acid (or its activated thioester) is a key final step in forming the complex, heptacyclic structure of strychnine. wikipedia.orgvedantu.com

Metabolic Engineering Approaches in Strychnine Biosynthesis

The complete elucidation of the strychnine biosynthetic pathway has opened the door to metabolic engineering. mpg.denih.gov Scientists have successfully recapitulated the entire pathway in a heterologous host, the tobacco plant Nicotiana benthamiana. mpg.dempg.de By expressing the identified genes from Strychnos nux-vomica in the tobacco plant, they were able to produce strychnine and related alkaloids from an upstream intermediate. mpg.denih.gov

This achievement demonstrates that complex, pharmacologically active compounds can be produced in engineered plant systems. exlibrisgroup.com Further research has revealed that subtle changes in the biosynthetic enzymes can lead to different end products. For instance, a single amino acid difference in an acetyltransferase enzyme is what separates the production of strychnine from the production of a related alkaloid, diaboline (B12300021), in different Strychnos species. acs.orgchemistryviews.org In S. nux-vomica, this enzyme functions as a malonyltransferase, adding a malonyl group to form prestrychnine, whereas in a diaboline-producing species, it acts as an acetyltransferase. acs.orgchemistryviews.org These findings highlight the potential for using metabolic engineering to create novel compounds or to sustainably produce known ones.

Total Chemical Synthesis of Strychnine

The formidable molecular architecture of strychnine has made it a celebrated and enduring target for total synthesis. bio-conferences.org For decades, the challenge of constructing its seven rings and six stereocenters has spurred the development of new synthetic strategies and reactions. rsc.org

Historical Milestones in Total Synthesis (Woodward's Synthesis)

The first total synthesis of strychnine, accomplished by Robert Burns Woodward and his team in 1954, stands as a landmark achievement in the history of organic chemistry. wikipedia.orgwikipedia.org At the time, strychnine was widely considered the most complex molecule to have been synthesized in a laboratory. nih.gov This monumental work, published in a brief 3-page communication followed by a detailed 42-page report, opened a "golden age" of natural product total synthesis. nih.govwikipedia.org

Woodward's strategy was based on a biosynthetic hypothesis that was later proven to be incorrect, yet it provided a successful roadmap for the synthesis. nih.gov His approach involved a 29-step sequence, starting from relatively simple, commercially available chemicals. chemistryviews.org A key feature of the synthesis was the daring oxidative cleavage of an aromatic ring in an intermediate, a transformation inspired by Woodward's own novel proposal for the biosynthesis of Strychnos alkaloids. msu.edu

Modern Synthetic Strategies and Methodologies

The total synthesis of strychnine, a molecule of significant structural complexity, has been a benchmark in organic chemistry since Woodward's seminal work in 1954. bio-conferences.orgwikipedia.org For its molecular size, it has been described as one of the most complex substances known. bio-conferences.orgmpg.de Modern synthetic strategies have focused on increasing efficiency, reducing the number of steps, and developing novel chemical reactions to construct its intricate heptacyclic framework. bio-conferences.orgrsc.org

A prevalent strategy in many modern syntheses involves intercepting one of two key late-stage intermediates: the Wieland-Gumlich aldehyde or isostrychnine. bio-conferences.org The Wieland-Gumlich aldehyde is often considered the superior precursor, with conversion rates to strychnine reaching up to 80%. bio-conferences.org

Recent innovative approaches have significantly shortened the synthetic sequence. The Vanderwal group, for instance, reported a synthesis with a longest linear sequence of just six steps. wikipedia.orgrsc.org This route features a Zincke aldehyde-mediated intramolecular Diels-Alder reaction and a tandem Brook rearrangement/conjugate addition to form the Wieland-Gumlich aldehyde. wikipedia.orgrsc.org Similarly, Chen and colleagues developed a highly efficient, eight-step synthesis, which stands as the most concise route to optically active strychnine to date. bio-conferences.org Their strategy involves a sequential unification of building blocks to forge the BDE ring system through an asymmetric vinylogous 1,4-addition, an iodonium (B1229267) fluoride (B91410) enol ether arylation, and a palladium-catalyzed cross-coupling reaction. bio-conferences.org

Other notable strategies include:

Overman Synthesis: Utilized an aza-Cope rearrangement/Mannich cyclization cascade to construct the CDE tricyclic core in a single, high-yield step. nih.gov

Rawal Synthesis: Employed an intramolecular Heck reaction to assemble the piperidine (B6355638) D ring, resulting in a highly efficient construction of racemic strychnine. nih.gov

Shibasaki Synthesis: Was a pioneering method that used an asymmetric Michael reaction to establish chirality early in the synthesis. wikipedia.org

Fukuyama Synthesis: Introduced a unique approach using a Mitsunobu macrocyclization to form the congested CDE core from a macrocyclic precursor. nih.gov

These methodologies highlight a trend towards more atom-economical and step-efficient syntheses, often leveraging powerful transition metal-catalyzed reactions and strategic cascade sequences to build molecular complexity rapidly. rsc.orgnih.govresearchgate.net

| Key Strategy/Reaction | Research Group | Key Features | Reference |

|---|---|---|---|

| Zincke Aldehyde/Intramolecular Diels-Alder | Vanderwal | Achieved a 6-step longest linear sequence to the Wieland-Gumlich aldehyde. | wikipedia.orgrsc.org |

| Sequential Ring Formation (Asymmetric 1,4-addition, Arylation, Cross-coupling) | Chen | Most concise (8-step) enantioselective synthesis of strychnine. | bio-conferences.org |

| Aza-Cope Rearrangement/Mannich Cyclization | Overman | Single-step cascade reaction to form the CDE tricyclic core. | nih.gov |

| Intramolecular Heck Reaction | Rawal | Highly efficient construction of the piperidine D ring. | nih.gov |

| Asymmetric Michael Reaction | Shibasaki | Early introduction of chirality using an AlLibis(binaphthoxide) catalyst. | wikipedia.org |

| Mitsunobu Macrocyclization | Fukuyama | Unique construction of the CDE ring system from a macrocyclic precursor. | nih.gov |

Chemical Derivatization to Strychnine Nitrate (B79036) and Other Salts

Strychnine, as a base, readily reacts with acids to form stable, water-soluble salts. chemicalbook.in This property is fundamental to its preparation and use in various research contexts. The derivatization into salts like the nitrate, sulfate (B86663), and hydrochloride alters its physical properties, such as solubility, without changing the core molecular structure.

Preparation of Nitrate Salts from Strychnine

Strychnine nitrate (C₂₁H₂₂N₂O₂·HNO₃) is prepared through a straightforward acid-base reaction. henriettes-herb.com The process involves dissolving the strychnine free base in warm, diluted nitric acid. henriettes-herb.com Upon cooling the solution, this compound crystallizes out as colorless, needle-like crystals. henriettes-herb.com This salt contains approximately 84% strychnine by mass. henriettes-herb.com Its solubility profile is distinct from the free base, dissolving in 90 parts of cold water and 70 parts of cold alcohol. henriettes-herb.com

Formation of Other Research-Relevant Salts (Sulfate, Hydrochloride)

Besides the nitrate, strychnine is commonly derivatized into other salts for research, including the sulfate and hydrochloride. chemicalbook.in

Strychnine Sulfate ((C₂₁H₂₂N₂O₂)₂·H₂SO₄): This salt is a common commercial form and has been extensively studied, particularly its hydration states. acs.org It is typically prepared by reacting strychnine with sulfuric acid. chemicalbook.inhenriettes-herb.com Research has identified at least eight distinct hydrate (B1144303) forms of strychnine sulfate, with the commercial product often being a pentahydrate or hexahydrate. acs.org The specific hydrate can be prepared by controlling conditions such as temperature and relative humidity during and after crystallization. acs.org For example, one pentahydrate (HyA) crystallizes from a hot saturated aqueous solution upon cooling, while other forms can be obtained by storing the resulting crystals under specific humidity conditions. acs.org

Strychnine Hydrochloride (C₂₁H₂₂N₂O₂·HCl): The hydrochloride salt is formed by the reaction of strychnine with hydrochloric acid. chemicalbook.inmpg.de Similar to other salts, this process enhances water solubility. While detailed synthetic procedures are less commonly published in modern literature compared to the total synthesis of the parent molecule, the principle relies on the basic nature of the strychnine nitrogens reacting with HCl. chemicalbook.in The properties of strychnine HCl in solution have been a subject of spectroscopic and chiroptical analysis. mpg.de

| Salt Name | Chemical Formula | Preparation Method | Key Characteristics | Reference |

|---|---|---|---|---|

| This compound | C₂₁H₂₂N₂O₂·HNO₃ | Dissolving strychnine in warm, dilute nitric acid and cooling to crystallize. | Colorless needles; soluble in 90 parts cold water. | henriettes-herb.com |

| Strychnine Sulfate | (C₂₁H₂₂N₂O₂)₂·H₂SO₄ | Reaction of strychnine with sulfuric acid. | Exists in at least 8 hydrate forms; commercial form is often a pentahydrate. | henriettes-herb.comacs.org |

| Strychnine Hydrochloride | C₂₁H₂₂N₂O₂·HCl | Reaction of strychnine with hydrochloric acid. | Water-soluble salt used in spectroscopic studies. | chemicalbook.inmpg.de |

Molecular and Structural Characterization in Research

Advanced Structural Analysis of Strychnine (B123637) and Its Derivatives

Advanced analytical techniques have been pivotal in elucidating the three-dimensional structure of strychnine and its salts, providing a basis for understanding its chemical properties.

X-ray crystallography has been instrumental in confirming the molecular structure of strychnine and its salts. The absolute configuration of naturally occurring (l)-strychnine was determined using this technique. mpg.de Early structural reports of strychnine were later refined to provide more accurate bond lengths and angles. researchgate.net The crystal structure of strychninium nitrate (B79036), along with other strychninium salts, has been determined, revealing key details about its solid-state conformation. researchgate.netoup.com For instance, dissolving strychnine in dichloromethane (B109758) can lead to the spontaneous crystallization of N-(chloromethyl)strychninium chloride, which has been characterized by single-crystal X-ray diffraction. researchgate.net The structure of strychnine has also been confirmed through its total synthesis, a landmark achievement in organic chemistry. wikipedia.org

Interactive Table: Crystallographic Data for a Strychnine Derivative

The following table presents selected crystallographic data for N-(chloromethyl)strychninium chloride, a derivative of strychnine.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.6819(2) |

| b (Å) | 7.9621(2) |

| c (Å) | 30.7170(9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Data sourced from a study on N-(chloromethyl)strychninium chloride. researchgate.net |

In strychninium salts, the protonated nitrogen atom plays a crucial role in forming intermolecular hydrogen bonds. oup.com In the case of strychnine nitrate, a dominant intramolecular interaction is the hydrogen bond from the protonated nitrogen atom to an oxygen atom of the nitrate ion. researchgate.net The amide oxygen in the strychnine molecule is also significantly involved in intermolecular interactions within the crystal lattice. mpg.de In various strychninium salts, the cations often form similar pillar-like structures. researchgate.net The way these pillars are interconnected influences the donor/acceptor capabilities of the resulting self-assemblies. researchgate.net

The packing of strychnine derivatives in crystals often shows remarkable similarities. For example, the packing of N-(chloromethyl)strychninium chloride is very similar to other strychnine derivatives, with unit cell parameters that are notably close to a previously identified strychninium nitrate salt. researchgate.net Despite the structural similarity between strychnine and its analog brucine (B1667951), they exhibit marked differences in their solid-form formation. researchgate.net Strychnine predominantly forms a single stable anhydrate, while brucine has a high tendency to form hydrates. researchgate.net This difference is not immediately obvious from their molecular structures alone, as both possess hydrogen bond acceptor groups but lack donor groups. researchgate.net The study of strychnine sulfate (B86663) has revealed the existence of eight different hydrate (B1144303) forms, highlighting the complexity of its solid-state behavior. acs.orgnih.gov Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical area of study for understanding the properties of crystalline solids. acs.org

Computational Approaches to Strychnine Structure

Computational chemistry provides powerful tools to complement experimental findings and to predict the structural and energetic properties of molecules like strychnine.

Molecular modeling techniques have been employed to investigate the structure of strychnine and its interaction with biological targets. nih.govnih.gov For instance, atomistic molecular modeling has been used to understand how strychnine antagonizes the glycine (B1666218) receptor at a molecular level. nih.gov These studies have identified glycine-like fragments within the strychnine molecule. nih.gov Molecular dynamics simulations have also been utilized to study the flexibility of the strychnine molecule, revealing the population of different ring conformers that are influenced by entropy. mdpi.com Induced-fit docking simulations have been used to predict the binding modes of strychnine to bitter taste receptors. frontiersin.org

Computational methods are used to generate and explore the crystal structure landscapes of molecules like strychnine. researchgate.net These landscapes provide a theoretical map of possible crystal packing arrangements and their relative energies. researchgate.net By correlating these computational results with experimental data, a deeper understanding of the observed solid forms can be achieved. researchgate.net For strychnine, computational studies have helped to rationalize why it is difficult to produce solid forms other than the stable anhydrate. researchgate.net These predictive methods can also be used to estimate the formation of solvates and hydrates without the need to explicitly compute their crystal energy landscapes. researchgate.net

Structure-Activity Relationship (SAR) Studies of Strychnine Analogues

The intricate molecular architecture of strychnine has long been a subject of fascination for chemists and pharmacologists. This has led to extensive research into the structure-activity relationships (SARs) of its analogues, aiming to understand how specific structural modifications influence its biological activity. These studies are crucial for elucidating the pharmacophore of strychnine and for the development of new molecules with tailored pharmacological profiles. researchgate.netrsc.org

A significant body of research has focused on the interaction of strychnine analogues with glycine receptors (GlyRs), where strychnine acts as a potent antagonist. nih.gov These studies have revealed that even minor alterations to the strychnine scaffold can lead to dramatic changes in activity.

Key structural features of the strychnine molecule have been identified as being critical for its high antagonistic potency at GlyRs. Research has shown that the lactam moiety and the C(21)=C(22) double bond are essential for this activity. nih.gov Hydrogenation of this bond or modification of the lactam ring typically results in a significant decrease in antagonistic potency.

The following table summarizes the findings of a study that synthesized and evaluated the antagonistic activities of several strychnine derivatives at human α1 and α1β glycine receptors. nih.gov

Table 1: Antagonistic Activity of Strychnine Analogues at Glycine Receptors

| Compound | Modification | IC₅₀ at α1 GlyR (µM) |

|---|---|---|

| Strychnine | - | 0.027 |

| Neostrychnine | Isomer of strychnine | >100 |

| Strychnidine (B1242086) | Reduction of the lactam carbonyl | 25 |

| Isostrychnine | Isomer of strychnine | 1.6 |

Data sourced from Mohsen et al., 2014. nih.gov

The data clearly indicates that modifications such as the isomerization to neostrychnine or the alteration of the C(21)=C(22) bond lead to a substantial loss of activity. Isostrychnine, however, retained notable, albeit reduced, activity and showed a preference for the α1 subtype. nih.gov

Further research has explored the modification of other positions on the strychnine ring system. For instance, the introduction of an amino group at the C-11 position, and its subsequent acylation, has been investigated. These studies have shown that the C-11 position can be a suitable point for modification to develop dimeric strychnine analogues, potentially leading to compounds with novel pharmacological properties. researchgate.net Docking experiments have suggested that N-(Strychnine-11-yl)propionamide binds to the orthosteric site of the α3 glycine receptor in a manner analogous to strychnine itself. researchgate.net

Another area of investigation has been the quaternization of the tertiary nitrogen atom (N-19). This modification generally leads to a loss of the characteristic convulsive effects and can introduce muscle-relaxant properties. researchgate.net

The following table provides a summary of the pharmacological effects observed with various modifications to the non-aromatic part of the strychnine molecule. researchgate.net

Table 2: Pharmacological Effects of Modified Strychnine Derivatives

| Compound/Modification | Observed Effect |

|---|---|

| Strychnidine (removal of C=O) | Decreased convulsive effect |

| 16-Hydroxystrychnine | Convulsive activity |

| 16-Alkoxystrychnines | Decreased convulsive activity with increasing alkyl size |

Data based on findings reported by Iskander et al. researchgate.net

These SAR studies underscore the stringent structural requirements for high-affinity binding to the glycine receptor. The unchanged strychnine ring system appears to be a crucial feature for maintaining high potency. researchgate.net

In addition to glycine receptors, the SAR of strychnine analogues has also been explored at other targets, such as muscarinic acetylcholine (B1216132) receptors. For example, bisquaternary dimers of strychnine have been synthesized and shown to act as potent allosteric enhancers of antagonist binding to M2 muscarinic receptors. ncats.io This highlights the potential for developing strychnine-based compounds with diverse pharmacological applications beyond their classical effects on glycine receptors.

Pharmacological Research Applications: Mechanism of Action and Receptor Interactions

Elucidation of Glycine (B1666218) Receptor Antagonism

Strychnine (B123637) nitrate's most significant contribution to pharmacology is its role as a selective and potent antagonist of glycine receptors (GlyRs). ucl.ac.uknih.gov This property has been pivotal in characterizing the glycinergic system, from the purification of the receptor to the cloning of its subunits. ucl.ac.uk

Strychnine acts as a competitive antagonist at postsynaptic glycine receptors, meaning it binds to the same site as the neurotransmitter glycine, thereby blocking its inhibitory action. ucl.ac.ukwikipedia.orgnih.gov While some studies have suggested noncompetitive aspects to its inhibition, a model where strychnine binds to a site that partially overlaps with the glycine-binding site is widely accepted. oup.com This competitive antagonism is highly selective for glycine receptors, which are ligand-gated chloride channels. wikipedia.orgwikipedia.org The binding of strychnine prevents the influx of chloride ions that would normally hyperpolarize the neuron, thus preventing the inhibitory effect of glycine. wikipedia.orgwikipedia.org

Research has demonstrated that glycine is a fully competitive inhibitor of radiolabeled strychnine binding, further supporting the competitive nature of this interaction. ucl.ac.uk The high affinity of strychnine for the α1 glycine receptor subunit has been well-documented. plos.org This selective blockade of glycine receptors has been a cornerstone in distinguishing glycine-mediated neurotransmission from that of other inhibitory neurotransmitters like GABA. frontiersin.org

By blocking the inhibitory signals mediated by glycine, strychnine leads to an increase in neuronal excitability. nih.govwikipedia.orgsmolecule.com Glycine's primary role in the spinal cord and brainstem is to dampen neuronal activity, and its antagonism by strychnine removes this "brake". nih.govwikipedia.org This disinhibition results in motor neurons being more easily activated by lower levels of excitatory neurotransmitters. wikipedia.org Consequently, sensory stimuli can produce exaggerated reflex effects. nih.gov This mechanism underlies the convulsant effects observed with strychnine, as the loss of inhibition leads to uncontrolled muscle contractions. wikipedia.orgsmolecule.com

The profound impact of strychnine on inhibitory neurotransmission has made it a critical tool for studying the fundamental processes that regulate neuronal firing and maintain the balance between excitation and inhibition in the central nervous system. ucl.ac.uknih.gov

The high concentration of glycine receptors in the spinal cord makes strychnine a particularly effective tool for investigating motor control. ucl.ac.ukwikipedia.orgfrontiersin.org Early in vivo experiments in the mid-20th century utilized strychnine to elucidate the role of inhibitory interneurons in spinal reflex pathways. frontiersin.org These studies were crucial in establishing the concept of reciprocal and recurrent inhibition in motor circuits. frontiersin.org

For instance, research on the lamprey spinal cord has shown that strychnine can selectively eliminate the alternating motor output between the two sides of a spinal segment during swimming, without stopping the rhythmic bursting on each side. nih.gov This finding suggests that independent neuronal oscillators on each side generate the rhythm, while crossed inhibitory coupling, mediated by glycine receptors, ensures the alternation. nih.gov The use of strychnine continues to be vital in understanding the complex interplay of neurons that govern coordinated movement.

Strychnine Binding Site Characterization

The high affinity and specificity of strychnine for the glycine receptor have facilitated the detailed characterization of the receptor's binding sites.

Ligand binding assays, particularly those using radiolabeled strychnine (e.g., [³H]strychnine), have been fundamental in quantifying the affinity and density of glycine receptors in various tissues. ucl.ac.uktandfonline.comgiffordbioscience.com These assays measure the interaction between a ligand and its receptor, providing key parameters like the dissociation constant (Kd) and the maximum binding capacity (Bmax). giffordbioscience.com

Competitive binding assays, where the displacement of [³H]strychnine by other compounds is measured, are used to determine the affinity (Ki) of those compounds for the glycine receptor. plos.orggiffordbioscience.com Such studies have confirmed the high affinity of strychnine for the α1 GlyR, with Ki values reported in the nanomolar range. plos.org Isothermal titration calorimetry (ITC) is another technique used to analyze the thermodynamics of ligand binding, revealing that strychnine binding to the glycine receptor is driven by enthalpy. tandfonline.com These methods have been crucial for understanding the selectivity of the glycine receptor and for screening potential new drugs that target this system.

Table 1: Research Findings on Strychnine-Glycine Receptor Binding Affinity

| Method | Receptor Type/Preparation | Ligand | Affinity Constant (Kd/Ki) | Source |

|---|---|---|---|---|

| Photoaffinity Labeling | Purified Pig Glycine Receptor | [³H]Strychnine | 13.8 nM (Kd) | nih.gov |

| Competitive Binding Assay | Ac-AChBP | Strychnine | 38.0 ± 3.3 nM (Ki) | plos.org |

| Competitive Binding Assay | α7 nAChR | Strychnine | 4,854 ± 133 nM (Ki) | plos.org |

| Competitive Binding Assay | α1 GlyR | Strychnine | 16 ± 2 nM (Ki) | plos.org |

| Isothermal Titration Calorimetry | Purified Human Homopentameric GlyR | Strychnine | 138 ± 55 nM (Kd) | tandfonline.com |

| Radioactive Ligand Binding | Solubilized GlyR | [³H]Strychnine | 73 nM, 62 nM, 20 nM | tandfonline.com |

Research has delved into the specific amino acid residues within the glycine receptor that are critical for strychnine binding. Photoaffinity labeling with [³H]strychnine has shown that the ligand-binding site is primarily associated with the α subunits of the receptor. nih.govnih.gov

Structural and mutagenesis studies have provided a more detailed picture. X-ray crystallography of strychnine in complex with a structural homolog of the nicotinic acetylcholine (B1216132) receptor (AChBP) has offered insights into its binding mode. plos.org These structural models, combined with alanine-scanning mutagenesis in the human α1 GlyR, have identified key residues in the binding pocket that are functionally relevant for the high potency of strychnine. plos.org

Docking experiments and homology modeling suggest that the binding sites for glycine and strychnine are complex and overlapping. nih.gov Specific residues within the N-terminal domains of the GlyR subunits are known to form the inter-subunit binding sites for both glycine and strychnine. frontiersin.org For example, residues within the α1 subunit have been identified as crucial determinants of ligand binding. nih.gov Furthermore, studies have synthesized bivalent strychnine ligands designed to bridge two adjacent binding sites on homomeric α1 glycine receptors, providing a unique tool to probe the receptor's functional properties. acs.org This molecular-level understanding is essential for the rational design of new therapeutic agents that can selectively modulate glycine receptor activity.

Investigation of Other Receptor Interactions (e.g., Acetylcholine Receptors)

While strychnine is renowned for its high-affinity antagonism of glycine receptors, research has revealed that its interactions extend to other receptor systems, most notably acetylcholine receptors (AChRs). wikipedia.orgplos.org Strychnine acts as a noncompetitive antagonist at both muscle-type and certain neuronal nicotinic acetylcholine receptors (nAChRs). pnas.orgnih.govlilab-ecust.cn This inhibition is reversible and varies in potency depending on the subunit composition of the nAChR subtype. nih.govlilab-ecust.cn For instance, the blocking potency of strychnine is greater for the embryonic muscle (α1β1γδ) subtype than for neuronal α2β4 and α2β2 subtypes. lilab-ecust.cn

The mechanism of inhibition appears to differ between muscle and neuronal nAChRs. For muscle-type receptors, the inhibition is voltage-independent, suggesting an allosteric interaction at an external domain. pnas.orgnih.gov In contrast, for neuronal nAChRs, the inhibition is voltage-dependent, indicating that strychnine acts as an open-channel blocker. pnas.orgnih.gov Interestingly, specific mutations in the channel domain of the neuronal α7 nAChR can convert strychnine from an antagonist into an agonist. pnas.org

Strychnine also interacts with muscarinic acetylcholine receptors (mAChRs), acting as an allosteric modulator. mdpi.comnih.govpnas.org It exhibits negative cooperativity with acetylcholine at all mAChR subtypes, although the effect is less pronounced at M1 and M4 receptors. nih.gov The interaction of strychnine with mAChRs is complex and subtype-dependent; for example, it shows positive cooperativity with the antagonist N-methylscopolamine at M2 and M4 receptors, but neutral and negative cooperativity at M1 and M3 receptors, respectively. nih.gov The discovery that strychnine and its analogue, brucine (B1667951), can allosterically modulate muscarinic receptors has opened avenues for designing subtype-selective allosteric enhancers. acs.orgacs.org

Strychnine as a Research Tool for Understanding Neural Function and Pathways

The selective and potent antagonistic action of strychnine on glycine receptors has made it an invaluable tool in neuroscience for dissecting the function of inhibitory circuits and their role in various physiological processes. frontiersin.orgchemimpex.com

Strychnine has been extensively used in non-human models to elucidate the role of glycinergic inhibition in controlling muscle movement and spinal reflexes. frontiersin.orgchemimpex.com Early research in anesthetized cats demonstrated that sub-convulsive doses of strychnine could reverse spinal cord reflexes, transforming inhibitory reflexes into excitatory ones. frontiersin.org This disinhibition of motoneurons leads to the characteristic spastic muscle contractions and convulsions associated with strychnine. wikipedia.orgnih.gov

By blocking glycine receptors, strychnine helps to reveal the underlying excitatory pathways and the critical importance of inhibition for coordinating muscle activity. frontiersin.org For example, administration of strychnine has been shown to disturb the normal modulation of motoneuron activity during fictive locomotion in cats and can synchronize the firing of flexor and extensor motor nerves in neonatal rats. frontiersin.orgjneurosci.org These studies highlight the crucial role of glycinergic recurrent and reciprocal inhibition in shaping rhythmic motor patterns. frontiersin.org In turtles, strychnine application has been used to investigate the contribution of glycinergic inhibition to the generation of motor patterns for scratching. jneurosci.org

The use of strychnine was pivotal in establishing glycine as a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. frontiersin.orgwikipedia.orgnih.gov The high correlation between the distribution of [³H]strychnine binding sites and the concentration of endogenous glycine provided strong evidence for this role. pnas.org

Furthermore, strychnine's selectivity for glycine receptors over GABA-A receptors allowed researchers to pharmacologically distinguish between these two primary systems of fast synaptic inhibition. frontiersin.org Experiments in the late 1960s showed that strychnine blocked the inhibitory action of iontophoretically applied glycine but not GABA, a finding that was crucial for mapping the distinct roles of these neurotransmitters in spinal pathways. frontiersin.org This has allowed for a detailed analysis of glycinergic versus GABAergic components of inhibition in various neural circuits, from sensory processing in the dorsal horn to motor control. frontiersin.org

By inducing specific neurological states in animal models, strychnine has been used to explore the pathophysiology of disorders involving glycinergic dysfunction and to identify potential therapeutic targets. ucl.ac.uk For example, the wobbler mouse, a model for human motor neuron diseases, exhibits alterations in both strychnine-sensitive and strychnine-insensitive glycine binding sites in the spinal cord, suggesting that glycinergic dysfunction is involved in the disease process. nih.gov

Strychnine-induced convulsion models in mice are used to screen for and evaluate the efficacy of potential antiepileptic drugs. biorxiv.orgmdpi.comdntb.gov.ua By blocking glycinergic inhibition, strychnine creates a state of hyperexcitability that allows researchers to test compounds that might restore inhibitory tone or counteract excessive excitation. mdpi.com Additionally, the intracisternal injection of strychnine in rats and mice has been developed as a model for trigeminal allodynia, a type of neuropathic pain. nih.govphysiology.org This model is used to test the effectiveness of novel analgesics and to better understand the mechanisms of neuropathic pain that may involve a loss of glycinergic inhibitory control in sensory pathways. nih.gov

Research on Strychnine Derivatives and Analogues

Synthesis and Characterization of Strychnine (B123637) Analogues

The synthesis of strychnine analogues is a complex process that has been a benchmark in organic synthesis for decades. wikipedia.org The first total synthesis of strychnine was a landmark achievement by Robert B. Woodward in 1954. wikipedia.orgwikipedia.org Since then, numerous synthetic routes have been developed by various research groups, each contributing unique strategies and methodologies. wikipedia.org These syntheses often involve intricate steps to construct the heptacyclic framework of the molecule. wikipedia.orgnih.gov

Key intermediates in many syntheses include the Wieland-Gumlich aldehyde and isostrychnine, both of which can be converted to strychnine. nih.gov The synthesis of these analogues allows for the modification of different parts of the strychnine molecule, such as the lactam moiety or the C(21)=C(22) double bond, which are crucial for its biological activity. researchgate.net For instance, the synthesis of 11-aminostrychnine and its derivatives has been explored to understand their interaction with glycine (B1666218) receptors. aphrc.org The characterization of these new compounds involves advanced analytical techniques to confirm their structure and stereochemistry. aphrc.org

| Synthetic Approach | Key Features | Reference |

| Woodward Synthesis (1954) | First total synthesis, a classic in organic chemistry. | wikipedia.orgwikipedia.org |

| Rawal Synthesis (1994) | A short, stereocontrolled route to isostrychnine. | researchgate.net |

| Fukuyama Synthesis (2004) | Chiral synthesis starting from a cyclic amine. | wikipedia.org |

| C-H Borylation | Allows for selective functionalization at the C3 position. | researchgate.net |

Design and Evaluation of Dimeric Strychnine Analogues Targeting Glycine Receptors

Strychnine is a well-known antagonist of glycine receptors (GlyRs), which are ligand-gated ion channels in the central nervous system. researchgate.netnih.gov Recent research has focused on the design and synthesis of dimeric strychnine analogues. researchgate.netnih.gov These bivalent ligands consist of two strychnine units connected by a spacer of varying length. researchgate.netnih.gov The goal is to create molecules that can simultaneously bind to two adjacent orthosteric binding sites on the homomeric α1 GlyR. researchgate.netnih.gov

Studies have shown that the length of the spacer is critical for the binding affinity and antagonist potency. nih.gov For example, a dimeric analogue with a 57-atom spacer was found to potentially bridge two adjacent binding sites on the GlyR. researchgate.netnih.gov The C-11 amide function of strychnine has been identified as a suitable point for creating these dimeric structures. aphrc.org The evaluation of these dimeric analogues involves functional assays and radioligand binding studies to assess their interaction with GlyRs. aphrc.orgresearchgate.net Docking experiments using crystal structures of the GlyR provide further insights into the binding modes of these compounds. aphrc.orgresearchgate.net

Research on Reduced Strychnine Derivatives (e.g., Strychnidine (B1242086) as a Reagent)

Reduced derivatives of strychnine, such as strychnidine, have been investigated for their unique properties and applications. Strychnidine can be prepared from strychnine through reduction. yale.edu It has been found to be an improved reagent for the determination of nitrate (B79036) compared to aged, reduced strychnine reagents. yale.edu The use of pure strychnidine results in a more intense and stable colorimetric reaction for nitrate quantification. yale.edu Other reduced derivatives, such as N-methyl-21-22-dihydrostrychnine, have also been synthesized and studied. aun.edu.eg

Investigation of Oxidative and Degradation Products of Strychnine (e.g., Dinitrostrychnic Acid)

The oxidation and degradation of strychnine lead to a variety of products, the study of which provides insight into its chemical reactivity.

Dinitrostrychnic acid: This compound, also known as Tafel's dinitrostrychnine hydrate (B1144303), is formed by the action of nitric acid on strychnine. ias.ac.in It can be esterified to form methyl dinitrostrychnate. ias.ac.in Further reactions of these derivatives, such as treatment with hydrazine (B178648) hydrate, lead to other complex molecules like dinitrostrychnic acid hydrazide. ias.ac.in

Other Oxidation Products: The oxidation of strychnine with reagents like potassium permanganate (B83412) or lead dioxide results in complex products containing additional lactam, ketone, and carboxylic acid groups. magnascientiapub.com The study of these reactions is important for understanding the chemical transformations strychnine can undergo. magnascientiapub.com The microbial degradation of strychnine in soil has also been investigated, showing that it can be broken down by microbiological processes under certain conditions. researchgate.net

Analytical Methodologies for Strychnine Research

Chromatographic Techniques

Chromatography is a fundamental analytical method used to separate, identify, and quantify the components of a mixture. For strychnine (B123637) nitrate (B79036) analysis, several chromatographic techniques are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. In the context of strychnine analysis, GC-MS provides high sensitivity and specificity, making it a valuable tool in forensic investigations. nih.govnih.gov

The typical workflow for strychnine determination in biological samples by GC-MS involves a liquid-liquid extraction procedure to isolate the compound. nih.gov An internal standard, such as papaverine, is often used for accurate quantification. nih.gov The recovery rate for strychnine using this method has been reported to range from 75.0% to 98.7%. nih.gov

In some cases, chemical derivatization may be employed prior to GC-MS analysis. jfda-online.comsemanticscholar.org This process modifies the chemical structure of the analyte to enhance its volatility and thermal stability, thereby improving its chromatographic behavior. jfda-online.comsemanticscholar.org For strychnine, tandem ion-trap mass spectrometry (MS-MS) can be used for confirmation, with characteristic confirmatory ions observed at mass-to-charge ratios (m/z) of 334 (parent ion), 319, 306, 277, 261, 246, 233, and 220. nih.gov

Table 1: GC-MS Parameters for Strychnine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Restek-5MS (30m x 0.25mm x 0.25µm) | who.int |

| Carrier Gas | Helium | who.int |

| Ionization Mode | Electron Impact (EI) | who.int |

| Injector Temperature | 280°C | who.int |

| Internal Standard | Papaverine | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of strychnine in various matrices, including pharmaceutical preparations and biological samples. nih.govnih.govnih.gov This method offers high resolution and sensitivity.

Several HPLC methods have been developed for strychnine analysis, employing different stationary and mobile phases to achieve optimal separation. For instance, a mobile phase consisting of methanol (B129727), water, and diethylamine (B46881) (55:45:0.2 v/v) has been used with a Phenomenex-ODS column. who.int Another method utilizes a mobile phase of methanol, 2 M ammonium (B1175870) hydroxide, and M ammonium nitrate (27:2:1) with a Hypersil column, allowing for the separation of strychnine in under 6 minutes. nih.govcolab.ws In some applications, brucine (B1667951) is used as an internal standard to improve quantitative accuracy. nih.gov Detection is commonly performed using a UV detector at a wavelength of 254 nm or 260 nm. who.intnih.gov

Table 2: HPLC Conditions for Strychnine Quantification

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Stationary Phase | LiChrosorb Si-60, 7 microns | Phenomenex-ODS (250mm x 4.6mm x 5µm) | who.intnih.gov |

| Mobile Phase | Methanol-water-330 g/kg ammonia (B1221849) (85ml + 14.2ml + 0.8ml) | Methanol, water and diethyl amine (55:45:0.2v/v) | who.intnih.gov |

| Flow Rate | Not Specified | 1 mL/min | who.intnih.gov |

| Detection Wavelength | Not Specified | 260 nm | who.intnih.gov |

| Internal Standard | Brucine | Not Specified | who.intnih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of strychnine. researchgate.netnih.gov This technique is particularly useful for screening purposes and in resource-limited settings.

In a typical TLC analysis of strychnine, a silica (B1680970) gel plate is used as the stationary phase. researchgate.netnih.gov The separation is achieved using a mobile phase, with various solvent systems being reported. For example, a mixture of chloroform, methanol, and formic acid (8.5:1.5:0.4 v/v/v) has been shown to provide good separation of strychnine and its related alkaloid, brucine, with Rf values of 0.60 and 0.69, respectively. nih.gov Another mobile phase consisting of chloroform–ethyl acetate (B1210297)–diethyl amine (0.5:8.5:1) has also been successfully employed. researchgate.net After development, the spots can be visualized by spraying with Dragendorff's reagent, which produces characteristic colored spots. ijpbs.com

Table 3: TLC Parameters for Strychnine Identification

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel plate | researchgate.netnih.gov |

| Mobile Phase | Chloroform:methanol:formic acid (8.5:1.5:0.4, v/v/v) | nih.gov |

| Visualization Reagent | Dragendorff's reagent | ijpbs.com |

| Rf Value | 0.60 | nih.gov |

Spectroscopic and Colorimetric Methods

Spectroscopic and colorimetric methods are also employed for the analysis of strychnine nitrate, often for preliminary identification and quantification.

Ultraviolet (UV) spectrophotometry is a straightforward and rapid method for the quantification of strychnine. northwestern.edunih.gov The principle of this technique is based on the absorption of UV light by the analyte at a specific wavelength.

Strychnine exhibits a characteristic absorption spectrum in the UV region. northwestern.edu In a 0.5 N sulfuric acid solution, strychnine shows a maximum absorbance at a wavelength of 255 nm and a minimum at 230 nm. northwestern.edu When dissolved in 95% ethanol (B145695), the absorption maxima are observed at 255 nm, 280 nm, and 290 nm. drugfuture.com The absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law, which allows for quantitative analysis. northwestern.edu

Table 4: UV Absorption Maxima of Strychnine

| Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|

| 0.5 N Sulfuric Acid | 255 nm | northwestern.edu |

| 95% Ethanol | 255 nm, 280 nm, 290 nm | drugfuture.com |

Colorimetric tests are qualitative methods used for the preliminary identification of strychnine based on the production of a characteristic color upon reaction with a specific reagent. These tests are generally simple and rapid to perform.

One of the most well-known colorimetric tests for strychnine is Marchand's test. magnascientiapub.commagnascientiapub.comresearchgate.net This test involves the reaction of the alkaloid with lead dioxide in the presence of sulfuric acid containing one percent nitric acid. magnascientiapub.com The reaction is an oxidation of the strychnine molecule and produces a series of distinct colors, which is a positive indication of the presence of strychnine. magnascientiapub.comresearchgate.net The test is highly sensitive and can detect minute quantities of the compound. magnascientiapub.com Other colorimetric tests, such as Mandelin's test, which uses a solution of sodium vanadate (B1173111) in sulfuric acid, have also been employed for strychnine identification. magnascientiapub.comresearchgate.net

Sample Preparation and Extraction Techniques in Research

The accurate analysis of strychnine in research samples necessitates meticulous sample preparation and extraction to isolate the analyte from complex matrices. The choice of technique often depends on the nature of the sample (e.g., biological fluids, tissues, or herbal preparations) and the subsequent analytical method to be employed. The primary goals of these procedures are to remove interfering substances, concentrate the analyte, and convert it into a form suitable for analysis. Two predominant techniques used in strychnine research are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for isolating strychnine from biological samples. core.ac.uknih.govresearchgate.net This technique operates on the principle of partitioning the analyte between two immiscible liquid phases. Typically, an aqueous sample is made alkaline to ensure strychnine, an alkaloid, is in its free base form, which is more soluble in organic solvents.

A common LLE procedure for strychnine from tissues and body fluids involves:

Homogenization of tissue samples, often at cool temperatures using ultrasound. core.ac.uk

Alkalinization of the sample, for instance, with a saturated solution of sodium bicarbonate. core.ac.uk

Extraction with an organic solvent or a mixture of solvents. One such mixture reported in research is toluene–n-heptane–isoamyl alcohol (67:20:4). core.ac.uk

Separation of the organic layer containing the strychnine. The extraction process is often repeated to maximize recovery. core.ac.uk

A "clean-up" step may follow, where the organic layer is purified by extraction with an acid solution (e.g., hydrochloric acid), transferring the protonated strychnine back to the aqueous phase. core.ac.uknih.gov

The acidic aqueous layer is then made alkaline again and re-extracted with the organic solvent. core.ac.uk

Finally, the organic solvent is evaporated to dryness, and the residue is reconstituted in a suitable solvent like methanol for analysis by methods such as gas chromatography-mass spectrometry (GC-MS). core.ac.uk

Another LLE method developed for the quantitative determination of strychnine residues in urine utilizes ethyl acetate as the extraction solvent at a pH of 9.2. nih.gov This simpler, one-step liquid-liquid extraction is followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Solid-Phase Extraction (SPE) has emerged as a more rapid, simple, and often more efficient alternative to LLE, requiring smaller volumes of organic solvents. nih.govyoutube.com SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a different solvent.

For strychnine analysis, various SPE cartridges are employed. A method for determining strychnine in human blood uses Oasis® HLB cartridges. nih.govresearchgate.net Another established method for postmortem specimens uses Oasis® MCX cartridges, which are a type of mixed-mode cation exchange sorbent. researchgate.netoup.comnih.govscispace.com The Bond Elut Certify cartridge, also a mixed-mode sorbent, is another option that has been validated for strychnine quantification in blood. youtube.com

A typical SPE procedure for strychnine in blood or tissue includes:

Pre-treatment of the sample (e.g., dilution, pH adjustment).

Conditioning the SPE cartridge with appropriate solvents (e.g., methanol, water, buffer).

Loading the sample onto the cartridge.

Washing the cartridge to remove impurities.

Eluting the strychnine with a suitable solvent or solvent mixture.

Evaporating the eluate and reconstituting the residue for instrumental analysis.

The choice between LLE and SPE depends on factors like sample complexity, required sample throughput, and available resources. While LLE is a robust and well-established technique, SPE often provides cleaner extracts, higher throughput, and reduced solvent consumption. nih.govyoutube.com

Method Validation and Quantification in Research Samples (Recovery, Precision, Limit of Quantification)

Method validation is a critical process in analytical chemistry to ensure that a specific method is reliable, reproducible, and suitable for its intended purpose. For the quantification of strychnine in research samples, key validation parameters include recovery, precision, and the limit of quantification (LOQ).

Recovery refers to the efficiency of the extraction process, representing the proportion of the analyte that is successfully recovered from the sample matrix. It is typically determined by comparing the analytical response of an extracted sample spiked with a known amount of strychnine to the response of a standard solution of the same concentration. Acceptable recovery is crucial for accurate quantification.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at two levels:

Intra-day precision (repeatability): The precision obtained when the analysis is performed by one operator on one instrument over a short period.

Inter-day precision (reproducibility): The precision obtained when the analysis is performed in the same laboratory by different operators on different days.

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. It is a critical parameter for analyzing samples with trace amounts of strychnine.

Various studies have reported validation data for different analytical methods used to quantify strychnine. These findings demonstrate the performance of these methods across different sample types and extraction techniques.

One study using GC-MS with a liquid-liquid extraction procedure for various biological specimens reported the following validation parameters core.ac.uknih.govresearchgate.net:

| Parameter | Value | Sample Types |

|---|---|---|

| Recovery Rate | 75.0% to 98.7% | Liver, Lung, Kidney, etc. |

| Precision (CV) | 4.8% to 10.5% | Liver, Lung, Kidney, etc. |

| Limit of Quantification (LOQ) | 0.1 µg/mL or 0.1 µg/g | Body fluids and tissues |

A separate method developed for the determination of strychnine in human blood using Solid-Phase Extraction (SPE) and GC-MS yielded the following results nih.gov:

| Parameter | Value | Concentrations Tested |

|---|---|---|

| Mean Recovery | 90.7% | N/A |

| Intra- and Inter-day Precision (CV) | 5.63% to 8.50% | 0.50 and 2.00 µg/mL |

| Limit of Quantification (LOQ) | 0.10 µg/mL | N/A |

Another validation study using SPE with Bond Elut Certify cartridges and GC/MS for strychnine in blood provided detailed precision and recovery data at different concentrations :

| Parameter | Concentration | Value |

|---|---|---|

| Relative Recovery | 0.1 mg/L | 114.9% |

| 1 mg/L | 99.3% | |

| 10 mg/L | 87.4% | |

| Intra-day Precision (CV%) | 0.1 mg/L | 6.4% |

| 1 mg/L | 10.4% | |

| 10 mg/L | 1.2% | |

| Inter-day Precision (CV%) | 0.1 mg/L | 24.0% |

| 1 mg/L | 18.5% | |

| 10 mg/L | 13.8% | |

| Limit of Quantification (LOQ) | N/A | 0.07 mg/L |

Furthermore, a sensitive method using SPE and high-performance liquid chromatography (HPLC) with diode-array detection for postmortem specimens established low limits of quantification researchgate.netoup.comnih.gov:

| Parameter | Value | Sample Type |

|---|---|---|

| Limit of Quantification (LOQ) | 5 ng/mL | Blood |

These data tables illustrate that analytical methods for strychnine can achieve high recovery and good precision, with quantification limits suitable for various research applications, including forensic toxicology. The validation of these methods ensures that the data generated are accurate and reliable for scientific interpretation.

Environmental Research and Toxicological Mechanisms in Non Human Models

Environmental Fate Studies of Strychnine (B123637)

Photolysis and Degradation Pathways in Environmental Compartments (Soil, Water, Atmosphere)

Strychnine is a relatively stable compound under abiotic conditions. nih.gov It exhibits stability to photolysis on soil surfaces and does not readily undergo hydrolysis at environmentally relevant pH levels (pH 5-9). nih.govusda.govregulations.gov This suggests that sunlight-induced breakdown on land and chemical breakdown in water are not significant degradation pathways. regulations.gov

While photolysis and hydrolysis are limited, biodegradation appears to be a more significant process in soil. nih.gov Under aerobic conditions, strychnine can degrade, with a reported half-life of approximately 26.7 days. regulations.gov One study observed that the degradation of strychnine in sandy loam and sandy clay loam soils occurred in three phases: an initial lag phase, a period of rapid loss, and a final phase where the degradation rate slowed, potentially due to the formation of more stable breakdown products or binding to soil particles. acs.org In one experiment, a 97% biodegradation in soil was observed over 56 days, following a 21-day lag period. nih.gov This indicates that under favorable conditions with appropriate microbial populations, strychnine can be substantially broken down in the soil. researchgate.net

Information regarding the degradation of strychnine in the atmosphere is limited. However, it is suggested that when released as fine particles, it could be removed through direct photolysis or dry deposition. scbt.com

Mobility and Adsorption in Soil

Strychnine exhibits strong binding behavior to various types of soils, a characteristic that significantly limits its mobility. usda.govregulations.gov This strong adsorption is attributed to a combination of mechanisms, including surface adsorption and partitioning into the soil's organic matter, which can be influenced by the soil's pH. nih.govresearchgate.net The pKa of strychnine is 8.26, indicating that in most soils, it will exist at least partially in a cationic (positively charged) form. nih.gov These cations tend to adsorb more strongly to negatively charged soil components like organic carbon and clay compared to their neutral counterparts. nih.gov

The extent of adsorption is directly related to the soil's properties. Studies have shown that strychnine's adsorption increases with the cation exchange capacity (CEC) of the soil. regulations.gov Clay soils, in particular, show a high tendency to sorb strychnine. researchgate.net For instance, research on four different South Australian soils, ranging from sandy to clay textures, demonstrated that an acidic clay soil adsorbed nearly all (97%) of the applied strychnine, while an alkaline sandy soil adsorbed a much lower amount (54%). researchgate.net This pH-dependent sorption is linked to the proportion of the cationic form of strychnine present in the soil solution. researchgate.net

The strong binding of strychnine to soil particles means it is expected to be immobile in the soil. nih.gov This immobility reduces the likelihood of it leaching into groundwater. regulations.govepa.gov When strychnine-treated grains are on the soil surface, the release of the compound is slow; however, if the grains are buried, the transfer to the soil is rapid. researchgate.net

Table 1: Freundlich Adsorption and Desorption Coefficients of Strychnine in Various Soils

| Soil Type | Freundlich Adsorption Coefficient (Kads) (mL/g) | Freundlich Desorption Coefficient (Kdes) (mL/g) |

| Loamy Sand | 39.79 regulations.gov | 55.0 regulations.gov |

| Sandy Loam | 94.65 regulations.gov | 89.4 regulations.gov |

| Loam | 118.87 regulations.gov | 114.6 regulations.gov |

| Sandy Clay Loam | 168.97 regulations.gov | 146.1 regulations.gov |

This table presents data on the adsorption and desorption of strychnine in different soil types, illustrating its strong binding capacity.

Bioaccumulation Potential in Aquatic Organisms

The potential for strychnine to bioaccumulate in aquatic organisms is considered to be low. nih.gov Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. ecetoc.org A key indicator of bioaccumulation potential is the bioconcentration factor (BCF), which measures the uptake of a substance from water alone. ecetoc.org

An estimated BCF of 9 has been calculated for strychnine. nih.gov This low BCF value suggests that strychnine does not significantly concentrate in the tissues of aquatic organisms from the surrounding water. nih.gov Another report cited a BCF of 2 for strychnine sulfate (B86663). nih.gov According to classification schemes, these BCF values indicate a low potential for bioconcentration. nih.gov

The low bioaccumulation potential is consistent with strychnine's chemical properties. While it is expected to adsorb to suspended solids and sediment in water, its low octanol-water partition coefficient (log Kow of 1.93) also points to a lower likelihood of accumulating in the fatty tissues of organisms. nih.gov Therefore, biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in the food chain, is not expected to be a significant concern for strychnine. ecetoc.org

Ecotoxicological Studies in Non-Target Organisms

Strychnine is highly toxic to a wide range of vertebrates and poses a significant risk to non-target wildlife. ontosight.aimsdvetmanual.com Its use as a pesticide, particularly in bait formulations for controlling rodents and other small mammals, can lead to accidental poisoning of other species. msdvetmanual.comwikipedia.org

Acute and Chronic Toxicity to Small Mammals (non-human models)

Strychnine is classified as very highly toxic to small mammals on both an acute oral and dietary basis. epa.gov The onset of toxic effects is rapid, with signs of poisoning, including death, often occurring within an hour of ingestion. msdvetmanual.comepa.gov The primary mechanism of toxicity is its action as a competitive antagonist of the inhibitory neurotransmitter glycine (B1666218) in the central nervous system, leading to uncontrolled muscle convulsions and death from respiratory failure. ontosight.aimsdvetmanual.comresearchgate.net

Studies have shown that most domestic animals are highly susceptible to strychnine poisoning. msdvetmanual.com Dogs and cats are particularly vulnerable. wikipedia.org The risk to non-target small mammals is especially high when they consume baits intended for other animals. usda.gov For instance, rodents and other small mammals that share burrows with targeted species like pocket gophers may consume the bait and die. usda.gov This can also lead to secondary poisoning of predators and scavengers that feed on the carcasses of poisoned animals. usda.gov

Table 2: Acute Toxicity of Strychnine to Small Mammals

| Species | Test Type | Endpoint |

| Rat | Oral LD50 | 16 mg/kg wikipedia.org |

| Mouse | Oral LD50 | 2 mg/kg wikipedia.org |

This table provides acute toxicity values (LD50) for strychnine in rats and mice, highlighting its high toxicity.

Impact on Aquatic Invertebrates

Data on the toxicity of strychnine to aquatic invertebrates indicate that it is moderately toxic to this group of organisms. epa.govepa.gov Acute toxicity tests provide the primary basis for this assessment. epa.gov While the risk to aquatic species is generally considered low due to strychnine's immobility in soil and its application methods (typically below-ground), accidental contamination of water bodies could still pose a threat. usda.govepa.gov

The use of strychnine near aquatic environments is a concern, and regulations often mandate that water should not be contaminated during the disposal of equipment washwater. epa.gov Although direct exposure of aquatic invertebrates is not the primary risk pathway for strychnine, its moderate toxicity underscores the importance of preventing its entry into aquatic ecosystems. epa.govepa.gov

Effects on Birds and Other Wildlife

Strychnine is recognized for its high toxicity to a wide range of vertebrates, including birds and other wildlife. usda.gov Its use as a pesticide, particularly for controlling small vertebrates like rodents and birds, has led to both primary and secondary poisoning incidents in non-target species. wikipedia.orgresearchgate.net

Birds affected by strychnine poisoning may exhibit a range of symptoms, including wing droop, salivation, tremors, muscle tenseness, and convulsions. wikipedia.org Ultimately, death often occurs as a result of respiratory arrest. wikipedia.orgmichigan.gov In Michigan, species such as the rock dove, cardinal, Canada goose, dark-eyed junco, mallard, common grackle, blue jay, and house sparrow have died from strychnine poisoning. michigan.gov The acute toxicity of strychnine to birds is considered to be very high. epa.gov Subacute dietary studies have shown its toxicity to avian species ranges from slightly to highly toxic. epa.gov

Interactive Data Table: Documented Effects of Strychnine on Various Wildlife Species

| Species Group | Documented Effects | Citations |

|---|---|---|

| Birds | Wing droop, salivation, tremors, muscle tenseness, convulsions, death by respiratory arrest. | wikipedia.orgmichigan.gov |

| Rodents (e.g., pocket gophers, ground squirrels) | Target of strychnine baits; die from neurotoxic effects. | usda.govnih.gov |

| Small Mammals (non-target) | Can be poisoned by consuming baits directly. | usda.gov |

| Predators and Scavengers (e.g., canids, raptors) | Risk of secondary poisoning from consuming poisoned animals. | usda.govresearchgate.net |

| Domestic Animals (e.g., dogs, cats) | Highly susceptible to poisoning, often through accidental ingestion of baits. | wikipedia.orgnih.gov |

The risk of exposure to wildlife is a significant concern. While below-ground bait applications for species like pocket gophers are intended to minimize non-target exposure, risks remain. usda.govepa.gov Rodents and other small mammals that share burrows with the target species may consume the bait and die. usda.gov Furthermore, secondary poisoning of predators and scavengers that feed on these poisoned animals is possible, although some studies suggest many poisoned animals die underground, reducing this risk. usda.govresearchgate.net However, if poisoned animals die above ground, the secondary hazard increases. usda.gov Health Canada has concluded that the use of strychnine for controlling Richardson's ground squirrels poses unacceptable environmental risks due to the potential for poisoning non-target organisms. canada.ca

Mechanisms of Toxicity in Experimental Animal Models (excluding human clinical effects)

The primary mechanism of strychnine's toxicity is its action as a neurotoxin. usda.gov It functions by competitively and reversibly inhibiting the action of glycine, an essential inhibitory neurotransmitter, at postsynaptic neuronal sites, particularly in the spinal cord and medulla. msdvetmanual.comontosight.aimhmedical.com

Glycine normally acts to dampen neuronal activity, preventing excessive muscle contraction. ontosight.ai By blocking glycine receptors, strychnine disrupts this inhibitory control, leading to unchecked reflex stimulation of motor neurons. msdvetmanual.com This affects all striated muscles, and because the extensor muscles are more powerful than the flexor muscles, it results in generalized rigidity and tonic-clonic seizures. msdvetmanual.com

The clinical signs of strychnine poisoning in animals are a direct result of its effects on the central nervous system. wikipedia.org The onset of these signs can be rapid, often appearing within 10 to 120 minutes after oral exposure. msdvetmanual.com Early signs include nervousness, restlessness, muscle twitching, and neck stiffness. wikipedia.orgmsdvetmanual.com As the poisoning progresses, the muscle twitching becomes more severe, and convulsions affecting all skeletal muscles can appear suddenly. wikipedia.org Animals may exhibit a "sawhorse" stance with stiff, splayed legs due to extensor rigidity. msdvetmanual.comwikipedia.org These severe tetanic seizures can be triggered by minimal stimuli such as touch, sound, or bright light. msdvetmanual.comvettimes.com

Death from strychnine poisoning is typically the result of anoxia and exhaustion due to the intense and prolonged muscle contractions, leading to respiratory paralysis. msdvetmanual.comwikipedia.org The entire toxicological syndrome can last for only one to two hours if left untreated. msdvetmanual.com In some cases, prolonged muscle activity can lead to rhabdomyolysis (the breakdown of muscle tissue) and subsequent kidney failure. msdvetmanual.comvettimes.com

Research on Environmental Impact and Sustainable Practices Related to Historical Use

The historical use of strychnine, often in the form of strychnine arsenate, as a pesticide and rodenticide has had significant environmental consequences. ontosight.ai Strychnine can persist in soil and water, posing long-term risks to wildlife and ecosystems. ontosight.ai Its high toxicity means that it can affect non-target species, leading to unintended environmental harm. ontosight.ai

Due to these concerns, the use of strychnine has been heavily regulated or discontinued (B1498344) in many parts of the world. ontosight.ai For instance, in the United States, most baits containing strychnine were replaced with zinc phosphide (B1233454) baits after 1990. wikipedia.org The European Union banned rodenticides with strychnine in 2006. wikipedia.org In the U.S., strychnine use is now restricted to below-ground applications for pocket gopher control to minimize risks to non-target terrestrial animals. epa.gov

Research into the environmental fate of strychnine suggests that when used in below-ground applications as per current regulations, the risk of exposure to surface and groundwater is low, and therefore the risk to aquatic species is considered negligible. usda.gov However, the potential for primary and secondary poisoning of non-target terrestrial wildlife remains a key area of environmental research and concern. usda.govresearchgate.net Studies have shown that even with below-ground application, bait can be ejected from burrows, creating a primary exposure route for non-target organisms. canada.ca Furthermore, the high rate of scavenging on poisoned carcasses indicates a significant potential for secondary exposure. canada.ca

The ongoing re-evaluation of strychnine's use, such as Health Canada's decision to cancel the registration of strychnine for controlling Richardson's ground squirrels, reflects a move towards more sustainable practices that prioritize the prevention of unacceptable risks to the environment. canada.ca

Historical Perspectives in Strychnine Research

Early Chemical Isolation and Structural Investigations